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Compound Name: 4-Aminoisophthalic acid
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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisophthalic acid is a versatile chemical building block crucial for the synthesis of
various pharmaceutical intermediates. Its unique structure, featuring an aromatic ring
substituted with both amino and carboxylic acid functional groups, allows for a wide range of
chemical modifications. This document provides detailed application notes and experimental
protocols for the synthesis of key pharmaceutical intermediates from 5-aminoisophthalic acid,
with a primary focus on the well-established pathway towards non-ionic X-ray contrast agents
and an exploration of its potential in the synthesis of compounds with diuretic properties.

A note on nomenclature: The compound with CAS number 99-31-0 is systematically named 5-
aminobenzene-1,3-dicarboxylic acid. It is commonly referred to as 5-aminoisophthalic acid in
the scientific literature, and this is the nomenclature that will be used throughout this document.
The isomer, 4-aminoisophthalic acid, is a different compound.

Application I: Synthesis of Intermediates for X-ray
Contrast Agents

A major application of 5-aminoisophthalic acid is in the production of iodinated X-ray contrast
media, such as lohexol.[1][2] The synthesis involves a multi-step process starting with the
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preparation of 5-aminoisophthalic acid itself, followed by iodination and subsequent

functionalization.

Protocol 1: Synthesis of 5-Aminoisophthalic Acid from
5-Nitroisophthalic Acid

This protocol details the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid.

5-Nitroisophthalic Acid

Dissolution
Clarified Solution @ckel, HydrazineHyE
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Methodology:

¢ In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in water.
Stir the mixture until the solution is clear.
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Add Raney nickel to the solution and heat to 30-35 °C.

Slowly add hydrazine hydrate to the reaction mixture while maintaining the temperature.

After the addition is complete, continue stirring to ensure the reaction goes to completion.

Adjust the pH of the filtrate with acetic acid to precipitate the product.

Collect the solid by filtration, wash with water, and dry to obtain 5-aminoisophthalic acid.

Parameter Value Reference

Molar Ratio (5-nitroisophthalic

acid:NaOH:hydrazine hydrate) 1:4:2 3]
Solvent Water [3]
Catalyst Raney Nickel [3]
Temperature 30-35 °C [3]
Reaction Time ~1.5 hours [3]
pH for Precipitation 35-4.0 [3]
Yield 95% [3]
Purity 99.7% [3]

Protocol 2: Synthesis of 5-Amino-2,4,6-
triiodoisophthalic Acid

This protocol describes the electrophilic iodination of 5-aminoisophthalic acid.
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Methodology A (Using KI, DMSO, and HCI):

e To a suitable solvent (e.g., water, ethanol, or ethyl acetate), add 5-aminoisophthalic acid,
potassium iodide (KI), and dimethyl sulfoxide (DMSO).

e Add concentrated hydrochloric acid (HCI) and stir the mixture at room temperature.
¢ Heat the reaction mixture to reflux and maintain for several hours.
o Cool the mixture to room temperature and filter the resulting solid.

e The crude product can be further purified by dissolving in an alkaline solution, treating with
activated carbon, and re-precipitating with acid.[4]
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Parameter Value Reference

Molar Ratio (5-
aminoisophthalic 1:6:6:9 [4]
acid:KI:DMSO:HCI)

Water, Ethanol, or Ethyl

Solvent (4]
Acetate

Temperature Reflux [4]

Reaction Time 16 hours [4]

Methodology B (Using lodine and lodic Acid):

o Dissolve 5-aminoisophthalic acid in water and adjust the pH to 1 with sulfuric acid.

» Add solid iodine and heat the mixture to 72 °C.

» Slowly add an aqueous solution of iodic acid over several hours.

o Maintain the reaction temperature for an additional hour after the addition is complete.
e Cool the reaction mixture to room temperature and filter the solid.

e Wash the product with water and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://patents.google.com/patent/US20030212277A1/en
https://patents.google.com/patent/US20030212277A1/en
https://patents.google.com/patent/US20030212277A1/en
https://patents.google.com/patent/US20030212277A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Parameter Value Reference

Molar Ratio (5-
aminoisophthalic 1:1.2:0.77

acid:lodine:lodic Acid)

Solvent Water
Temperature 72 °C

Reaction Time ~6.2 hours

Yield 82.6%

Purity >99.9% (by HPLC)

Protocol 3: Synthesis of 5-Amino-2,4,6-
triiodoisophthaloyl Dichloride

This protocol details the conversion of the dicarboxylic acid to the more reactive diacyl chloride.

<

Thionyl Chloride
Pyridine (catalyst)

Chlorination Reaction
@2,4,6-triiodoisophthaloyl Dichloride
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Methodology:
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 In a suitable solvent such as 1,2-dichloroethane, suspend 5-amino-2,4,6-triiodoisophthalic
acid.

e Add thionyl chloride and a catalytic amount of pyridine.

e Heat the reaction mixture to 70 °C.

» Add an additional portion of thionyl chloride dropwise over a period of time.
 Increase the temperature to 85 °C and maintain for several hours.

 After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the
product.

« Filter the solid, wash with water until the pH is neutral, and dry under vacuum.[5]

Parameter Value Reference
Solvent 1,2-dichloroethane [5]
Chlorinating Agent Thionyl Chloride [5]
Catalyst Pyridine [5]
Temperature 70 °C then 85 °C [5]
Reaction Time ~8 hours [5]
Yield Quantitative [5]

Application II: Potentially Diuretic Intermediates

While the primary application of 5-aminoisophthalic acid is in contrast agent synthesis, some of
its derivatives have been investigated for diuretic and saluretic activities. A patent
(US3864385A) describes novel 5-aminoisophthalic acid derivatives with these properties.[1]
However, the synthesis route described in this patent for a key intermediate, 4-chloro-5-
nitroisophthalic acid, starts from 4-chloroisophthalic acid, not 5-aminoisophthalic acid. The
subsequent reduction of the nitro group would lead to a 4-chloro-5-aminoisophthalic acid
derivative.
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The following represents a generalized synthetic pathway for such diuretic compounds as
described in the literature, starting from a substituted isophthalic acid.

4-Chloroisophthalic Acid

NO3/H2S04
4-Chloro-5-nitroisophthalic Acid
thanol/HCl

Nucleophilic Substitution
(e.g., with R-NH2)

Diethyl 4-chloro-5-nitroisophthalate

~
>
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This pathway highlights the versatility of substituted isophthalic acids in generating a diverse

range of compounds for pharmaceutical screening. While a direct, high-yield conversion from
5-aminoisophthalic acid to known diuretic intermediates like the precursors for Furosemide or
Bumetanide is not prominently described, the potential for developing novel diuretics from the
aminoisophthalic acid scaffold remains an area of interest.

Conclusion
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5-Aminoisophthalic acid is a valuable and versatile intermediate in the pharmaceutical industry.
Its primary and well-documented application is in the synthesis of non-ionic X-ray contrast
agents, where it serves as a key building block for the tri-iodinated aromatic core. The protocols
provided herein offer detailed methodologies for the key synthetic steps in this process.
Furthermore, while less common, the 5-aminoisophthalic acid scaffold has been explored for
the development of compounds with diuretic properties, indicating a broader potential for this
intermediate in drug discovery and development. These application notes provide a
comprehensive resource for researchers and professionals working on the synthesis of
pharmaceutical ingredients derived from this important starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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